Methyl 7-Chloroquinazoline-4-acetate
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Overview
Description
Methyl 7-Chloroquinazoline-4-acetate is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chloroquinazoline-4-acetate typically involves the reaction of 7-chloroquinazoline with methyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline-4-acetic acid derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-Chloroquinazoline-4-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinazoline: A precursor in the synthesis of Methyl 7-Chloroquinazoline-4-acetate.
Quinazoline-4-acetate: Lacks the chlorine substitution but shares a similar core structure.
Methyl Quinazoline-4-acetate: Similar structure without the chlorine substitution
Uniqueness
This compound is unique due to the presence of both the methyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-(7-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-3-2-7(12)4-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
InChI Key |
NENSWQYEOGEYHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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